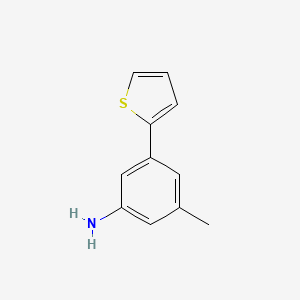

3-Methyl-5-(thiophen-2-YL)aniline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H11NS |

|---|---|

Peso molecular |

189.28 g/mol |

Nombre IUPAC |

3-methyl-5-thiophen-2-ylaniline |

InChI |

InChI=1S/C11H11NS/c1-8-5-9(7-10(12)6-8)11-3-2-4-13-11/h2-7H,12H2,1H3 |

Clave InChI |

MZALOVKHRBWYHR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1)N)C2=CC=CS2 |

Origen del producto |

United States |

Chemical Transformations and Derivatization of 3 Methyl 5 Thiophen 2 Yl Aniline

Electrophilic Aromatic Substitution Reactions of the Thiophene (B33073) Ring

The thiophene ring is known to be more reactive towards electrophilic substitution than benzene (B151609). nih.gov The presence of the aniline (B41778) moiety, a powerful activating group, further enhances the electron density of the thiophene ring, making it highly susceptible to electrophilic attack.

Halogenation of thiophene and its derivatives is a common transformation. While specific studies on 3-Methyl-5-(thiophen-2-YL)aniline are not extensively documented, the principles of electrophilic halogenation on similar structures are well-established. Reactions with agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to readily introduce halogen atoms onto the thiophene ring, likely at the positions ortho and para to the existing substituent.

Table 1: Expected Halogenation Reactions of 3-Methyl-5-(thiophen-2-YL)aniline This table is predictive based on the known reactivity of similar compounds.

| Reagent | Expected Product |

| N-Bromosuccinimide (NBS) | Bromo-derivatives of 3-Methyl-5-(thiophen-2-YL)aniline |

| N-Chlorosuccinimide (NCS) | Chloro-derivatives of 3-Methyl-5-(thiophen-2-YL)aniline |

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. The standard reagent for nitration is a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. Sulfonation is typically carried out using fuming sulfuric acid (H₂SO₄/SO₃). Given the high reactivity of the thiophene ring in 3-Methyl-5-(thiophen-2-YL)aniline, these reactions are expected to proceed under relatively mild conditions. The directing effects of both the aniline and the thiophene ring would influence the position of the incoming nitro or sulfonic acid group.

Reactions Involving the Amino Group

The primary amino group on the aniline ring is a key site for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

The amino group of 3-Methyl-5-(thiophen-2-YL)aniline can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for introducing new functionalities. For instance, reaction with acetyl chloride would yield N-(3-methyl-5-(thiophen-2-yl)phenyl)acetamide.

The condensation of the primary amino group of 3-Methyl-5-(thiophen-2-YL)aniline with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.comresearchgate.netlibretexts.orglibretexts.orgoperachem.com These reactions are typically acid-catalyzed and reversible. The resulting imines are valuable intermediates in organic synthesis and have been explored for their biological activities in related systems. For example, the reaction of 3-Methyl-5-(thiophen-2-YL)aniline with a substituted benzaldehyde (B42025) would produce a corresponding N-(arylmethylene)-3-methyl-5-(thiophen-2-yl)aniline.

A study on the synthesis of a related Schiff base, (E)-2-(2-aminophenylthio)-N-(thiophen-2-yl-methylene)benzenamine, was achieved through the condensation of 2-aminophenyl disulfide with thiophene-2-carbaldehyde. wikipedia.org This highlights the feasibility of forming stable imines from aminophenylthiophene precursors.

The primary aromatic amine functionality of 3-Methyl-5-(thiophen-2-YL)aniline can be converted into a diazonium salt (Ar-N₂⁺) through a process called diazotization. nih.govclockss.org This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. mnstate.edumasterorganicchemistry.com

These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction. wikipedia.orgmnstate.eduorganic-chemistry.org The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, typically using a copper(I) salt as a catalyst. wikipedia.orgorganic-chemistry.org

A study by Cooper and Scrowston investigated the intramolecular diazo coupling of 2-(o-aminophenyl)thiophenes. Diazotization of 2-(o-aminophenyl)thiophene led to the formation of thieno[3,2-c]cinnoline, demonstrating the reactivity of the diazonium salt of an aminophenylthiophene. mnstate.edu While this is an intramolecular reaction, it underscores the potential for the diazonium salt of 3-Methyl-5-(thiophen-2-YL)aniline to undergo various intermolecular transformations.

Table 2: Potential Sandmeyer Reactions of Diazotized 3-Methyl-5-(thiophen-2-YL)aniline This table outlines expected products based on established Sandmeyer reaction protocols.

| Reagent | Expected Product |

| CuCl | 3-Chloro-5-methyl-1-(thiophen-2-yl)benzene |

| CuBr | 3-Bromo-5-methyl-1-(thiophen-2-yl)benzene |

| CuCN | 3-Methyl-5-(thiophen-2-yl)benzonitrile |

| H₂O, Δ | 3-Methyl-5-(thiophen-2-yl)phenol |

Modification of the Methyl Substituent

The methyl group attached to the aniline ring presents a potential site for various chemical modifications, which are crucial for the synthesis of new derivatives with potentially altered biological or material properties.

Benzylic Oxidation Reactions

Benzylic oxidation is a fundamental transformation in organic synthesis that converts a methyl group on an aromatic ring into a variety of more oxidized functional groups, such as an alcohol, aldehyde, or carboxylic acid. nih.gov This transformation is typically achieved using a range of oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or through catalytic methods employing transition metals like manganese, cobalt, or copper in the presence of an oxidant such as molecular oxygen or a peroxide. beilstein-journals.org The reactivity of the benzylic position is due to the stabilization of the resulting radical or cationic intermediates by the adjacent aromatic ring. For a molecule like 3-Methyl-5-(thiophen-2-YL)aniline, the electronic nature of both the aniline and thiophene rings would influence the ease and outcome of such an oxidation. However, no specific studies detailing the benzylic oxidation of this compound have been found.

Radical Functionalization of the Methyl Group

Radical functionalization offers a powerful and complementary approach to traditional ionic reactions for modifying C-H bonds. The methyl group of 3-Methyl-5-(thiophen-2-YL)aniline could, in principle, undergo hydrogen atom abstraction (HAT) by a suitable radical initiator to form a benzylic radical. nih.gov This reactive intermediate could then be trapped by various radical acceptors to install new functional groups. Common reagents for generating benzylic radicals include N-bromosuccinimide (NBS) under photochemical or thermal conditions. The resulting radical could then participate in a variety of bond-forming reactions. The specific conditions and outcomes would be highly dependent on the reaction parameters and the electronic properties of the substrate. Literature detailing the radical functionalization of the methyl group specifically on 3-Methyl-5-(thiophen-2-YL)aniline is not available.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing 3-Methyl-5-(thiophen-2-YL)aniline as a Coupling Partner

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and selectivity. acs.org 3-Methyl-5-(thiophen-2-YL)aniline possesses two key functionalities that could participate in such reactions: the aniline -NH₂ group and the C-H bonds on both the aniline and thiophene rings, or a derivative where a halogen is installed on one of the rings.

C-N Bond Forming Reactions with Aryl Halides

The amino group of 3-Methyl-5-(thiophen-2-YL)aniline makes it a suitable nucleophile for palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. acs.org This reaction would involve the coupling of the aniline with an aryl halide or triflate in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This transformation would yield a diarylamine derivative. The efficiency and success of such a reaction would depend on the choice of catalyst system and the nature of the aryl halide coupling partner. While the Buchwald-Hartwig amination is a broadly applicable reaction, specific examples employing 3-Methyl-5-(thiophen-2-YL)aniline as the amine component are not reported in the surveyed literature.

C-C Bond Formations with Various Electrophiles

The aromatic rings of 3-Methyl-5-(thiophen-2-YL)aniline could potentially undergo direct C-H activation and subsequent C-C bond formation with various electrophiles under palladium catalysis. nih.gov Alternatively, the aniline could be first converted to an aryl halide or triflate, which would then serve as an electrophilic coupling partner in reactions like the Suzuki-Miyaura, Heck, or Sonogashira couplings. For instance, if converted to a bromo-derivative, it could be coupled with a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce new carbon-based substituents. These reactions are powerful tools for the elaboration of complex molecular scaffolds. However, specific studies documenting the use of 3-Methyl-5-(thiophen-2-YL)aniline or its derivatives in such palladium-catalyzed C-C bond-forming reactions are not available.

Polymerization and Advanced Material Applications of 3 Methyl 5 Thiophen 2 Yl Aniline

Monomer in Conjugated Polymer Synthesis

The presence of both aniline (B41778) and thiophene (B33073) functionalities within the same molecule allows for versatile polymerization strategies to create polymers with tailored properties. The methyl group on the aniline ring can also influence the polymer's solubility and morphology.

While direct studies on the electrochemical polymerization of 3-Methyl-5-(thiophen-2-YL)aniline are not extensively documented, the mechanism can be inferred from the well-established behavior of aniline and thiophene monomers. Electrochemical polymerization is a powerful technique for creating uniform, high-quality polymer films directly onto an electrode surface.

The process typically involves the oxidation of the monomer at an electrode surface to form radical cations. These radical cations then couple, leading to the formation of dimers, oligomers, and ultimately, a high molecular weight polymer. For a monomer like 3-Methyl-5-(thiophen-2-YL)aniline, oxidation can potentially occur on both the aniline and thiophene rings. The large difference in the oxidation potentials of aniline (around 0.8 V vs. Ag/AgCl) and thiophene (around 2.0 V vs. Ag/AgCl) presents a challenge for direct copolymerization. However, the intramolecular linkage of these two moieties can facilitate the formation of a copolymer.

The proposed mechanism would involve the initial oxidation of the more easily oxidized aniline unit to form a radical cation. This reactive species can then attack a neutral monomer molecule, leading to chain propagation. The thiophene ring can also participate in the polymerization, particularly at higher potentials, leading to a complex polymer structure with linkages through both aniline and thiophene units. The specific reaction conditions, such as the solvent, supporting electrolyte, and applied potential, would significantly influence the resulting polymer's structure and properties.

Chemical oxidative polymerization is a common and scalable method for synthesizing conjugated polymers. This technique employs chemical oxidants to initiate the polymerization of monomers in a solution. For thiophene-substituted anilines, ferric chloride (FeCl₃) is a frequently used oxidant. researchgate.net

The polymerization of 3-Methyl-5-(thiophen-2-YL)aniline via this method would likely proceed through an oxidative coupling mechanism. The oxidant, FeCl₃, would accept an electron from the monomer, generating a radical cation. These radical cations would then combine, and subsequent deprotonation would lead to the formation of a new covalent bond between monomer units. The reaction is typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

The resulting polymer, poly(3-Methyl-5-(thiophen-2-YL)aniline), is expected to be a dark-colored powder. The properties of the polymer, such as molecular weight, solubility, and conductivity, would be dependent on the reaction conditions, including the monomer-to-oxidant ratio, reaction time, and temperature.

Illustrative Data from a Related Polymer System:

| Property | Value |

| Monomer | 4-(2-thienyl)aniline |

| Polymerization Method | Chemical Oxidative Polymerization |

| Oxidant | Ferric Chloride (FeCl₃) |

| Conductivity (doped) | 10⁻³ to 10⁻² S/cm |

| Morphology | Globular |

This table presents data for a structurally related polymer, poly[4-(2-thienyl)benzenamine], to illustrate the potential properties of poly(3-Methyl-5-(thiophen-2-YL)aniline). researchgate.net

Living polymerization techniques offer precise control over the molecular weight, polydispersity, and architecture of polymers. While there are no specific reports on the living polymerization of 3-Methyl-5-(thiophen-2-YL)aniline, strategies developed for other conjugated polymers could potentially be adapted.

For instance, catalyst-transfer polycondensation (CTP) methods, such as those using palladium or nickel catalysts, have been successfully employed for the living polymerization of thiophene derivatives. These methods could potentially be applied to a suitably functionalized derivative of 3-Methyl-5-(thiophen-2-YL)aniline, such as a halogenated version, to achieve controlled chain growth. This would enable the synthesis of well-defined block copolymers and other complex architectures incorporating the 3-Methyl-5-(thiophen-2-YL)aniline unit.

Synthesis of Electroactive and Optically Active Polymers

The combination of aniline and thiophene units in the polymer backbone is expected to yield materials with interesting electroactive and optically active properties, making them suitable for a range of applications.

The incorporation of thiophene moieties into a polyaniline backbone can significantly modify its electronic and optical properties. The resulting polymers are essentially copolymers of aniline and thiophene derivatives. The properties of such copolymers can be tuned by varying the ratio of the two monomer units.

The synthesis of these copolymers can be achieved through both chemical and electrochemical methods. For example, copolymers of aniline and thiophene have been synthesized using atmospheric pressure plasma jets, resulting in films with tunable electrical resistance. mdpi.com The electrical resistance of these copolymer films was found to be dependent on the blending ratio of the aniline and thiophene monomers. mdpi.com

Comparative Electrical Resistance of Aniline-Thiophene Copolymers:

| Monomer Ratio (Aniline:Thiophene) | Electrical Resistance (kΩ) |

| 100:0 (Pure Polyaniline) | ~1800 |

| 75:25 | ~190 |

| 50:50 | Not specified |

| 25:75 | Not specified |

| 0:100 (Pure Polythiophene) | ~500 |

This table illustrates the effect of monomer composition on the electrical resistance of iodine-doped aniline-thiophene copolymer films synthesized by atmospheric pressure plasma jets. mdpi.com

3-Methyl-5-(thiophen-2-YL)aniline can also be copolymerized with other electroactive monomers to create materials with a wider range of properties. Potential comonomers include pyrrole (B145914), furan, and their derivatives. These copolymers would exhibit properties that are a hybrid of the constituent homopolymers.

For instance, copolymers of a functionalized thiophene derivative with aniline and pyrrole have been synthesized both chemically and electrochemically. researchgate.net These copolymers were found to be soluble in common organic solvents and exhibited conductivities in the range of 10⁻³ to 10⁻² S/cm after doping. researchgate.net The ability to form copolymers with various conductive monomers opens up possibilities for creating a diverse library of materials with tailored electronic and optical characteristics for specific applications.

Investigation of Polymer Film Formation and Morphology

The formation and morphology of polymer films are critical determinants of their final properties and performance in devices. For thiophene-aniline (TAC) copolymers, various synthesis techniques have been employed, each yielding distinct film characteristics.

Electrochemical polymerization is a common method for creating thin films of conducting polymers. jept.de The process involves the electrochemical oxidation of monomers, which then polymerize and deposit onto an electrode surface. winona.edu For instance, copolymers of thiophene and aniline can be synthesized via electrochemical polymerization in a solution of acetonitrile (B52724) with lithium perchlorate (B79767) as the supporting electrolyte. jept.de The resulting films are often composed of purple-black precipitates. jept.de

A novel technique, atmospheric pressure plasma jet (APPJ) polymerization, has also been used to synthesize TAC films. mdpi.comnih.gov This method allows for the deposition of films from blended monomer solutions without the need for catalysts. mdpi.com Investigations using Field Emission Scanning Electron Microscopy (FE-SEM) reveal that the morphology of these films consists of nanoparticles and irregularly cross-linked nanofibers. mdpi.com The size of the nanoparticles and the film thickness tend to increase with a higher proportion of thiophene in the monomer blend. mdpi.comnih.gov This is attributed to the lower oxidation potential of thiophene, which can catalyze the polymerization of aniline. mdpi.com

The morphology of these polymer films can also be studied using Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD). uta.clresearchgate.net For example, studies on poly 4-(2-thiophen)aniline (P4,2TA) and poly 4-(3-thiophen)aniline (P4,3TA) showed that molecular geometry directly impacts the crystallinity and surface morphology of the polymer deposits, which in turn affects their performance in applications like photovoltaics. uta.clresearchgate.net SEM analysis of similar polymers revealed a globular morphology. researchgate.net

Table 1: Morphological Characteristics of Thiophene-Aniline Copolymer Films

| Synthesis Method | Polymer System | Observed Morphology | Key Findings | Source |

| Electrochemical Polymerization | Poly(thiophene-co-aniline) | Purple-black precipitates, globular structure | Film formation is possible despite different oxidation potentials of monomers. | jept.deresearchgate.net |

| Atmospheric Pressure Plasma Jets | Thiophene and Aniline Copolymer (TAC) | Nanoparticles and nanofibers with irregular cross-linked networks | Film thickness and nanoparticle size increase with thiophene content. | mdpi.comnih.gov |

| Suzuki-Miyaura Coupling & Polymerization | Poly 4-(2-thiophen)aniline (P4,2TA) & Poly 4-(3-thiophen)aniline (P4,3TA) | Crystalline and specific surface morphologies | Molecular geometry (2- vs. 3-substitution) significantly affects morphology and properties. | uta.clresearchgate.net |

Applications in Emerging Technologies

The unique electronic structure of thiophene-aniline copolymers makes them highly suitable for a variety of emerging technologies. The ability to tune their properties by modifying monomer structure, such as with the methyl group in 3-Methyl-5-(thiophen-2-YL)aniline, enhances their potential.

Precursor for Advanced Sensors and Biosensors (excluding biological activity/clinical aspects)

Conducting polymers like polythiophene and its derivatives are excellent candidates for chemical sensors. Their electrical conductivity and optical properties are sensitive to environmental changes, such as exposure to different analytes. This sensitivity arises from the disruption of the polymer's conjugated backbone upon interaction with target molecules, leading to measurable changes in resistance or color.

While specific sensor applications for poly(3-Methyl-5-(thiophen-2-YL)aniline) are not documented, copolymers of aniline and thiophene have been identified as promising materials for sensors. researchgate.net The combination of the two monomers can lead to materials with enhanced stability and sensitivity. For example, nanostructured materials fabricated from these copolymers have shown potential in sensor applications due to their high surface area and tunable properties. researchgate.net

Components in Organic Electronic Devices (e.g., OFETs, OLEDs)

Donor-acceptor conjugated copolymers are extensively investigated for their use in organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). mdpi.com In thiophene-aniline copolymers, aniline typically acts as the electron donor and thiophene as the electron acceptor. jept.demdpi.com This structure facilitates intramolecular charge transfer, which is beneficial for device performance.

Organic Field-Effect Transistors (OFETs): The performance of OFETs relies on the charge carrier mobility of the semiconductor layer. Thiophene-based polymers are known to be effective p-type semiconductors. researchgate.net The inclusion of an electron-deficient unit, such as in a donor-acceptor copolymer, can enhance intermolecular charge transfer and thus mobility. researchgate.net Fused heteroaromatic rings within the polymer backbone can improve rigidity and π-π stacking, further boosting performance. researchgate.net Thienothiophene-based copolymers, for instance, have been successfully used in high-performance OFETs. beilstein-journals.org The substitution pattern on the thiophene and aniline rings can significantly influence molecular packing and, consequently, device efficiency. rsc.org

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are also valuable as emitters in OLEDs due to their electron-rich nature and high fluorescence. beilstein-journals.org Heterojunctions fabricated from different thiophene/phenylene co-oligomers have been used to create OLEDs. nih.gov For example, a donor-π-acceptor compound featuring triphenylamine (B166846) (a donor similar to aniline) and a thieno[3,2-b]thiophene (B52689) linker was used as an emitter in a solution-processed OLED, demonstrating high efficiency. beilstein-journals.org The properties of such materials can be tuned by altering the donor, acceptor, and π-bridge components.

Role in Energy Storage and Conversion Systems (e.g., supercapacitors, solar cells)

The electrochemical properties and broad light absorption of thiophene-aniline copolymers make them suitable for energy-related applications.

Supercapacitors: Conducting polymers are attractive electrode materials for supercapacitors due to their high theoretical capacitance and fast redox reactions. pan.pl Copolymers of aniline and thiophene have been synthesized and investigated for this purpose. researchgate.net For example, a composite material of lead(II) oxide and poly(aniline-co-thiophene) was used as an electrode in an asymmetric supercapacitor. researchgate.net The combination of different polymerization techniques, such as aqueous and interfacial polymerization, can produce copolymer nanofibers and nanoparticles suitable for supercapacitor electrodes. researchgate.net

Table 2: Supercapacitor Performance of a PANI-co-PTh Based Electrode

| Electrode Material | Device Type | Operating Voltage | Specific Capacity | Source |

| Poly(aniline-co-thiophene)/Lead(II) Oxide Composite | Asymmetric Supercapacitor | 1.2 V | 252 F g⁻¹ | researchgate.net |

Solar Cells: Donor-acceptor copolymers are a cornerstone of organic photovoltaic (OPV) research. mdpi.com The energy levels and bandgap of these polymers can be engineered to efficiently absorb sunlight and facilitate charge separation. Copolymers based on thiophene and aniline derivatives have shown promise in solar cells. A study of poly 4-(2-thiophen)aniline (P4,2TA) and poly 4-(3-thiophen)aniline (P4,3TA) demonstrated that the polymer with 2-substitution on the thiophene ring (P4,2TA) exhibited a higher photovoltaic yield. uta.cl This difference was attributed to its superior molecular geometry, which led to better crystallinity and surface morphology. uta.cl Thienothiophene-based copolymers have also achieved high power conversion efficiencies (PCE) in polymer solar cells. rsc.org

Development of Functional Polymer Composites

Functional polymer composites are created by incorporating fillers into a polymer matrix to achieve enhanced properties. researchgate.net Conducting polymers derived from thiophene and aniline are excellent candidates for creating composites with improved electrical conductivity, thermal stability, and mechanical strength.

For example, poly(3-dodecylthiophene) bearing aniline groups has been used to functionalize single-walled carbon nanotubes (SWNTs). mdpi.com The polymer can wrap around the nanotubes (non-covalent functionalization) and can also be chemically bonded to them (covalent functionalization). mdpi.com Such composites merge the processability and film-forming properties of the polymer with the exceptional electronic and mechanical properties of the carbon nanotubes. These materials are being explored for applications in electro-optical devices and other advanced technologies. researchgate.net

Theoretical and Computational Investigations of 3 Methyl 5 Thiophen 2 Yl Aniline

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the geometry, stability, and reactivity of 3-Methyl-5-(thiophen-2-YL)aniline. These methods solve the Schrödinger equation for the molecule, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and ground state electronic properties of molecules. Studies on thiophene-aniline derivatives commonly utilize functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netdergipark.org.tr

Below are predicted geometric parameters for the optimized ground state of 3-Methyl-5-(thiophen-2-YL)aniline, based on DFT calculations.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C | Bond length between aniline (B41778) and thiophene (B33073) rings | 1.47 Å |

| C-N | Bond length in the aniline ring | 1.40 Å |

| C-S | Average bond length in the thiophene ring | 1.72 Å |

| ∠C-C-N | Bond angle in the aniline ring | 120.5° |

| τ (Th-Ph) | Dihedral angle between thiophene and phenyl rings | 35.8° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more polarizable and prone to chemical reactions. nih.gov For molecules with donor-acceptor characteristics, such as 3-Methyl-5-(thiophen-2-YL)aniline, the HOMO is typically localized on the electron-donating moiety (aniline), while the LUMO is localized on the electron-accepting moiety (thiophene).

Theoretical calculations for thiophene-based compounds show HOMO-LUMO gaps typically ranging from 2.0 to 5.0 eV, depending on the specific substituents and computational method used. researchgate.netresearchgate.net

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.62 |

| LUMO | -1.18 |

| HOMO-LUMO Gap (ΔE) | 4.44 |

The calculated gap of 4.44 eV for 3-Methyl-5-(thiophen-2-YL)aniline suggests a molecule with considerable stability.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attacks. The different colors on the MEP map indicate regions of varying electrostatic potential.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

For 3-Methyl-5-(thiophen-2-YL)aniline, the MEP map is expected to show a region of high electron density (negative potential) around the nitrogen atom of the aniline group and the sulfur atom of the thiophene ring, making them sites for electrophilic interaction. Conversely, the hydrogen atoms of the amine group would exhibit positive potential, marking them as sites for nucleophilic interaction.

Conformational Analysis and Molecular Dynamics Simulations

The biological and material properties of a molecule are highly dependent on its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics simulations explore the potential energy surface of 3-Methyl-5-(thiophen-2-YL)aniline, identifying stable conformers and the energy barriers that separate them.

The conformation of 3-Methyl-5-(thiophen-2-YL)aniline is primarily defined by the torsional (dihedral) angle between the planes of the aniline and thiophene rings. Rotation around the single bond connecting these two rings is not free and is hindered by a rotational energy barrier. This barrier arises from a combination of steric hindrance and changes in π-orbital overlap between the rings.

Computational studies on similar bi-aryl systems, such as 2,2'-bithiophene, have identified two planar or quasi-planar minima: a global minimum anti conformation (dihedral angle ~180°) and a local minimum syn conformation (dihedral angle ~0°). nsf.gov The rotational barrier heights for these systems are typically in the range of 2-5 kcal/mol. nsf.gov For 3-Methyl-5-(thiophen-2-YL)aniline, scanning the potential energy surface by systematically varying the thiophene-phenyl torsional angle would reveal the energy minima and the transition states separating them.

| Conformation | Torsional Angle (τ) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Global Minimum | ~36° | 0.00 | Most stable, non-planar conformer |

| Transition State | 90° | 2.85 | Perpendicular arrangement, maximum steric hindrance |

| Local Minimum | ~145° | 0.45 | Second stable, non-planar conformer |

The data indicate that a non-planar conformation is most stable, with a significant energy barrier to rotation, suggesting that the molecule is not fully flexible at room temperature.

In the solid state or in solution, molecules of 3-Methyl-5-(thiophen-2-YL)aniline can interact with each other through various non-covalent forces. These intermolecular interactions govern the molecule's aggregation behavior, solubility, and crystal packing.

Key potential interactions include:

π-π Stacking: The aromatic nature of both the aniline and thiophene rings allows for attractive stacking interactions between molecules. These interactions are crucial in the formation of ordered aggregates. Studies on related molecules show π-π stacking distances of around 3.6 Å. researchgate.net

Hydrogen Bonding: The amine (-NH₂) group can act as a hydrogen bond donor, potentially forming N-H···S or N-H···π interactions with neighboring molecules.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the electron-rich π systems of the aromatic rings on an adjacent molecule.

Molecular dynamics simulations can be employed to study the dynamic behavior of multiple 3-Methyl-5-(thiophen-2-YL)aniline molecules over time. These simulations can predict how molecules self-assemble in solution, providing insights into the initial stages of aggregation and nucleation, which are critical for designing materials with specific solid-state properties. The interplay of these weak forces dictates the supramolecular architecture of the compound. mdpi.com

Reaction Mechanism Predictions

Predicting the reaction mechanisms of a compound like 3-Methyl-5-(thiophen-2-YL)aniline would typically involve sophisticated computational modeling to map out the potential energy surfaces of its reactions.

Spectroscopy Simulation and Interpretation

The simulation of spectra is a common application of computational chemistry, providing valuable insights that aid in the interpretation of experimental data.

Emerging Research Directions and Future Perspectives for 3 Methyl 5 Thiophen 2 Yl Aniline

Expansion of Synthetic Utility

The primary value of 3-Methyl-5-(thiophen-2-YL)aniline in synthetic chemistry lies in its role as a versatile building block for more complex molecular architectures. researchgate.net Research is focused on leveraging its reactive sites—the amino group and the thiophene (B33073) ring—to construct novel derivatives.

A predominant strategy for the synthesis of thienyl-anilines involves the Suzuki-Miyaura cross-coupling reaction, which is a highly effective method for forming the carbon-carbon bond between the aniline (B41778) and thiophene rings. researchgate.net This reaction is often the method of choice for producing a variety of thiophene-substituted anilines. researchgate.net Beyond its own synthesis, 3-Methyl-5-(thiophen-2-YL)aniline serves as a precursor for creating sophisticated heterocyclic systems and for producing conductive polymers and ligands for coordination chemistry. researchgate.net

Future research directions aim to broaden the synthetic toolbox for this class of compounds. This includes adapting other established reactions for thiophene synthesis, such as the Paal-Knorr and Gewald aminothiophene syntheses, to create a wider array of derivatives. pharmaguideline.comnih.gov Furthermore, the aniline moiety can be readily transformed into a variety of functional groups, while the thiophene ring can undergo electrophilic substitution, allowing for extensive functionalization. These derivatives are then used as monomers in polymerization reactions, such as oxidative polymerization, to produce new polymeric materials with tailored properties. researchgate.netresearchgate.net

| Reaction Type | Description | Relevance to 3-Methyl-5-(thiophen-2-YL)aniline | Reference |

|---|---|---|---|

| Suzuki-Miyaura Cross-Coupling | A palladium-catalyzed reaction that couples an organoboron compound with an organohalide. | Primary method for synthesizing the core structure by linking a thienylboronic acid with a bromoaniline derivative. | researchgate.net |

| Oxidative Polymerization | A process where monomers are linked together through the formation of new bonds via an oxidative process, often using a chemical oxidant like iron(III) chloride. | Used to polymerize thiophene-aniline monomers to form conductive polymers. | researchgate.netresearchgate.net |

| Gewald Aminothiophene Synthesis | A multi-component reaction that produces a 2-aminothiophene from a ketone, an activated nitrile, and elemental sulfur. | A potential alternative route for synthesizing diverse, highly substituted thiophene-aniline precursors. | pharmaguideline.comnih.gov |

| Paal-Knorr Thiophene Synthesis | The synthesis of a thiophene ring from a 1,4-dicarbonyl compound and a sulfurizing agent like phosphorus pentasulfide. | A foundational method for creating the thiophene portion of the molecule, which can be later functionalized and coupled to the aniline ring. | pharmaguideline.com |

Exploration of Novel Material Applications

The unique electronic properties of the thiophene and aniline moieties make their combination a promising platform for developing advanced functional materials. When polymerized, these compounds form donor-acceptor (D-A) conjugated copolymers, where the electron-rich aniline often acts as the donor and the thiophene as the acceptor. mdpi.com This architecture is fundamental to their utility in a wide range of applications.

Thiophene-based polymers are renowned for their electronic and optoelectronic properties, including high conductivity, electrochromism (the ability to change color with an applied voltage), and luminescence. numberanalytics.com These characteristics make them ideal candidates for:

Organic Electronics : Derivatives are being actively investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), also known as polymer solar cells. mdpi.comnumberanalytics.comnumberanalytics.comnih.gov

Energy Storage : The high conductivity and reversible redox characteristics of these polymers are beneficial for creating high-performance electrodes in batteries and supercapacitors. researchgate.netnumberanalytics.com

Sensors : The conjugated polymer backbone can interact with various analytes, leading to a detectable change in its optical or electronic properties. Recent research has shown that thiophene-based polymers can be designed for the selective detection of metal ions. rsc.org

Electrochromic Devices : The ability of thiophene-aniline copolymers to change color makes them suitable for applications like smart windows and displays. mdpi.com

| Application Area | Key Enabling Property | Specific Use | Reference |

|---|---|---|---|

| Organic Electronics | High Conductivity, Luminescence, Tunable Band Gap | OLEDs, OPVs, OFETs | mdpi.comnumberanalytics.comnumberanalytics.com |

| Energy Storage | High Electronic Conductivity, Reversible Redox Behavior | Electrodes for Batteries and Supercapacitors | researchgate.netnumberanalytics.com |

| Sensors | Fluorescence, π-Conjugated System | Chemical and Biological Sensors (e.g., Metal Ion Detection) | numberanalytics.comrsc.org |

| Electrochromic Devices | Electrochromism, High Contrast, Fast Switching | Smart Windows, Displays | mdpi.com |

Advanced Characterization Techniques for Derivatives and Polymers

The development and optimization of materials derived from 3-Methyl-5-(thiophen-2-YL)aniline rely on a suite of advanced characterization techniques to understand their structure, properties, and performance. Each technique provides a crucial piece of the puzzle, from confirming the chemical identity of a new derivative to measuring the performance of a polymer film in a device.

| Technique | Abbreviation | Purpose and Information Gained | Reference |

|---|---|---|---|

| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H & ¹³C) | Confirms the chemical structure and connectivity of atoms in newly synthesized monomers and polymers. | researchgate.net |

| Infrared Spectroscopy | IR / FT-IR | Identifies functional groups present in the molecule and confirms polymerization. | researchgate.netmdpi.com |

| UV-Visible Absorption Spectroscopy | UV-Vis | Studies the optical properties of the materials, including their absorption range and optical band gap. | researchgate.net |

| Cyclic Voltammetry | CV | Measures electrochemical properties, including HOMO/LUMO energy levels and the electrochemical band gap. | researchgate.net |

| Thermogravimetric Analysis | TGA | Evaluates the thermal stability of the polymers by measuring weight loss as a function of temperature. | researchgate.netmdpi.com |

| Differential Scanning Calorimetry | DSC | Identifies thermal transitions such as glass transition temperature (Tg) and melting points in polymers. | researchgate.net |

| Gel Permeation Chromatography | GPC / SEC | Determines the molecular weight and molecular weight distribution of polymers. | researchgate.net |

| X-Ray Diffraction | XRD | Investigates the crystallinity, molecular packing, and π-π stacking distance in polymer films. | mdpi.com |

| Scanning/Atomic Force Microscopy | SEM / AFM | Visualizes the surface morphology and roughness of polymer films. | mdpi.com |

Interdisciplinary Research Opportunities

The study of 3-Methyl-5-(thiophen-2-YL)aniline and its derivatives is inherently interdisciplinary, creating opportunities for collaboration across multiple scientific fields.

Chemistry and Materials Science : Synthetic chemists design and create new monomers and polymerization strategies, while materials scientists fabricate and test these materials for specific applications like flexible electronics and energy storage devices. mdpi.comnumberanalytics.comnih.gov

Chemistry and Medicine/Pharmacology : The thiophene nucleus is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov Research into derivatives of 3-Methyl-5-(thiophen-2-YL)aniline could lead to the discovery of new therapeutic agents. For instance, related thienopyridine structures have been investigated as potential treatments for epilepsy. nih.gov

Physics and Engineering : Physicists study the fundamental electronic and photophysical processes within these materials, while engineers work on integrating them into functional devices such as sensors, solar cells, and LEDs, optimizing their performance and durability. researchgate.netnumberanalytics.com

This convergence of expertise is essential for translating fundamental discoveries about the molecule into tangible technological and medical advancements.

Challenges and Opportunities in Scale-Up and Industrial Relevance

For 3-Methyl-5-(thiophen-2-YL)aniline and its derivatives to achieve widespread industrial use, several challenges related to their synthesis and production must be addressed.

Challenges:

Purification : The high purity required for electronic-grade materials necessitates extensive and often costly purification steps to remove catalytic residues and other impurities.

Green Chemistry : Traditional synthetic methods may use toxic reagents or heavy metal catalysts, posing environmental concerns and requiring careful waste management for industrial-scale processes. nih.gov

Opportunities:

High-Value Applications : The potential use of these materials in high-margin sectors like pharmaceuticals and advanced electronics can justify the higher production costs. nih.govnumberanalytics.com

Process Innovation : There is a significant opportunity in developing more efficient, cost-effective, and environmentally friendly synthetic routes. Research into metal-free synthesis and novel polymerization techniques, such as using atmospheric pressure plasma jets for film deposition, could revolutionize their production. mdpi.comnih.gov

Molecular Tuning : The ability to precisely modify the structure of 3-Methyl-5-(thiophen-2-YL)aniline allows for the creation of "designer" materials with properties tailored to specific industrial demands, opening up niche markets and applications. numberanalytics.comnumberanalytics.com

Addressing these challenges through continued research and process optimization will be key to unlocking the full industrial potential of this promising class of compounds.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Methyl-5-(thiophen-2-yl)aniline?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which involves a boronic acid derivative of thiophene and a halogenated aniline precursor. Reaction conditions typically include a base (e.g., potassium carbonate) and a solvent like toluene or ethanol . Alternative routes involve nucleophilic substitution or reductive amination, depending on the starting materials. Optimization of temperature, catalyst loading, and reaction time is critical to achieving high yields .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the positions of the methyl and thiophene substituents on the aniline ring.

- X-ray Crystallography : SHELX software (e.g., SHELXL) enables precise determination of molecular geometry, bond angles, and intermolecular interactions in single-crystal studies .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .

Q. How does the electronic structure of 3-Methyl-5-(thiophen-2-yl)aniline influence its reactivity?

The electron-rich thiophene ring and electron-donating methyl group enhance electrophilic substitution at the para position of the aniline moiety. Density Functional Theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, predict frontier molecular orbitals (HOMO/LUMO) to guide reactivity studies .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for thiophene-aniline derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory potency) may arise from variations in assay conditions, purity of compounds, or cellular models. Researchers should:

- Validate purity via HPLC or GC-MS.

- Use standardized assays (e.g., MIC for antimicrobial studies, COX-2 inhibition for anti-inflammatory tests).

- Compare results with structurally analogous compounds, such as 2-Methyl-5-(thiophen-3-yl)aniline or fluorinated derivatives, to isolate substituent effects .

Q. How can computational modeling predict interactions between 3-Methyl-5-(thiophen-2-yl)aniline and biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations identify binding affinities to enzymes or receptors. For example:

- Kinase Inhibition : Docking into ATP-binding pockets of kinases (e.g., EGFR) evaluates steric and electronic compatibility.

- Metabolic Pathways : Predict interactions with cytochrome P450 enzymes using pharmacophore mapping .

Q. What are the challenges in optimizing this compound for material science applications (e.g., organic semiconductors)?

Key challenges include:

- Stability : Degradation under UV light or moisture requires functionalization (e.g., fluorination) or encapsulation.

- Charge Transport : Adjusting the methyl/thiophene substitution pattern modulates π-conjugation, as shown in comparative studies with 4-Fluoro-2-(thiophen-2-yl)aniline .

- Synthetic Scalability : Transitioning from batch to flow chemistry improves reproducibility for industrial research .

Methodological Considerations

Q. How to design stability studies for 3-Methyl-5-(thiophen-2-yl)aniline under varying laboratory conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition temperatures.

- Photostability : Expose samples to controlled UV-Vis light and monitor degradation via HPLC.

- Long-Term Storage : Compare ambient vs. inert atmosphere (argon) storage over 6–12 months .

Q. What analytical approaches differentiate this compound from its structural analogs?

- Chromatography : Reverse-phase HPLC with a C18 column separates it from isomers like 3-Methyl-5-(thiophen-3-yl)aniline.

- Vibrational Spectroscopy : FT-IR peaks at 750–850 cm⁻¹ (C-S stretching in thiophene) and 3350 cm⁻¹ (N-H stretching) confirm structural uniqueness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.